N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Scientific Research Applications
High-Performance Polymers
Transparent aromatic polyimides, derived from thiophenyl-substituted benzidines, demonstrate significant promise in materials science due to their high refractive indices, small birefringence, and good thermomechanical stabilities. Such materials, including derivatives from the subject compound, are synthesized through thermal polycondensation and have applications in advanced optics and electronics due to their transparency and colorless nature along with high performance in mechanical stability (Tapaswi et al., 2015).
Anticancer Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their anticancer properties. For instance, novel thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against various human cancer cell lines. The presence of nitro groups and specific substitutions on the aryl ring are crucial for the observed antiproliferative effects, highlighting the importance of molecular modifications for enhanced anticancer activity (Chandrappa et al., 2008).
Antimicrobial and Antifungal Agents
Synthesized derivatives of thiazolidinone, incorporating the core structure of the query compound, have been evaluated for their antimicrobial and antifungal activities. Such studies reveal the potential of these derivatives in treating microbial diseases, offering a basis for developing new therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Hypoglycemic and Hypolipidemic Activities
Thiazolidinedione analogs, related to the query compound, have been synthesized and assessed for their potential in treating type-2 diabetes. These molecules have demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models, indicating their promise as therapeutic agents for managing diabetes and associated metabolic disorders (Mehendale-Munj et al., 2011).
Antitubercular Activity
Research into 4-thiazolidinone derivatives also encompasses the evaluation of their antitubercular properties. New compounds have been synthesized and screened against Mycobacterium tuberculosis, contributing to the search for more effective treatments for tuberculosis. These studies underscore the versatility of thiazolidinone derivatives in addressing a range of infectious diseases (Samadhiya et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFACTGPSVPMQGQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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